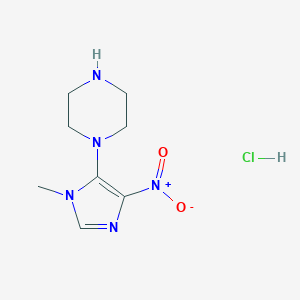

1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride

Overview

Description

“1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Scientific Research Applications

Anti-Inflammatory Activity

- A study by Ahmed, Molvi, and Khan (2017) synthesized a compound closely related to 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride and evaluated its anti-inflammatory properties. The compound demonstrated significant in-vitro anti-inflammatory activity, showing 65-68% protection at a concentration of 200 μ/mL, which was confirmed through in-vivo studies in a rat model (Ahmed, Molvi, & Khan, 2017).

Anti-Leishmanial Activity

- Poorrajab et al. (2009) reported on the synthesis of a series of compounds similar to the chemical . These compounds exhibited potent anti-leishmanial activity against Leishmania major at non-cytotoxic concentrations. Particularly, one compound showed an IC50 value of 9.35 μM, indicating strong efficacy against this parasitic disease (Poorrajab et al., 2009).

Anti-HIV Activity

- Research by Al-Masoudi et al. (2007) explored derivatives of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine, assessing their potential as anti-HIV agents. They synthesized a series of compounds aiming to develop new non-nucleoside reverse transcriptase inhibitors, demonstrating some level of anti-HIV activity in cellular models (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antidiabetic Activity

- A study by Le Bihan et al. (1999) identified piperazine derivatives, including structures related to 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine, as potent antidiabetic agents. They found that these compounds significantly improved glucose tolerance in a rat model of type II diabetes without inducing side effects or hypoglycemia (Le Bihan et al., 1999).

Anticancer Activity

- Al-Soud et al. (2021) conducted a study on the synthesis of 4-nitroimidazole derivatives, which showed significant anticancer activity. Certain compounds among these derivatives were particularly potent against various human cancer cell lines, highlighting their potential as anticancer agents (Al-Soud et al., 2021).

Imaging Hypoxia in Tumors

- Giglio et al. (2012) synthesized novel derivatives for imaging hypoxia in solid tumors. These compounds, including derivatives of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine, demonstrated selective uptake and retention in tumors, making them promising candidates for hypoxia imaging in oncology (Giglio et al., 2012).

properties

IUPAC Name |

1-(3-methyl-5-nitroimidazol-4-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2.ClH/c1-11-6-10-7(13(14)15)8(11)12-4-2-9-3-5-12;/h6,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRMPQSPABUMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N2CCNCC2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)

![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)